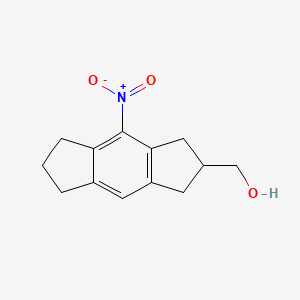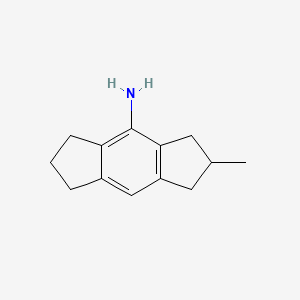
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a nitro group and a methanol group attached to a hexahydro-s-indacene skeleton. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The subsequent introduction of the methanol group can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
- 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
- 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Uniqueness
(4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol is unique due to the presence of both a nitro group and a methanol group on the hexahydro-s-indacene skeleton. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-7-8-4-10-6-9-2-1-3-11(9)13(14(16)17)12(10)5-8/h6,8,15H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUKFFJLZUJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CC(C3)CO)C(=C2C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B8205750.png)
![N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205758.png)
![1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B8205769.png)
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8205776.png)


![3-Iodo-9,9'-spirobi[fluorene]](/img/structure/B8205801.png)

![2-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B8205807.png)

![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8205813.png)
![methyl (2E)-2-[(2,2-dimethoxyethylamino)methylidene]-4-methoxy-3-oxobutanoate](/img/structure/B8205832.png)


